2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-12-11-20-19(22)14-21-13-18(16-9-5-6-10-17(16)21)26(23,24)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIAKKACYARER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of indole with a sulfonyl chloride to introduce the phenylsulfonyl group. This is followed by the alkylation of the indole nitrogen with 2-methoxyethylamine. The final step involves the acylation of the resulting intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s structure shares key motifs with other indole-acetamide derivatives, differing primarily in substituents:
a) Sulfonyl/Sulfonamide Modifications
- Compound 26 (): Features a 4-chlorobenzoyl group and methylsulfonyl acetamide.
- Compound 36 (): Incorporates a 4-methoxyphenylsulfonyl group. The methoxy substituent may enhance lipophilicity, influencing membrane permeability. Purified via HPLC (41% yield) .
- Compound 41 (): Contains a 2,5-bis(trifluoromethyl)benzenesulfonamide group. Fluorine atoms improve metabolic stability and bioavailability. Yield: 37% after HPLC purification .
b) Acetamide Side Chain Variations
- Compound 16 (): N-(3-(Trifluoromethoxy)benzyl)carbamimidoyl acetamide. Yield: 54.1% .
- N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide (): Structural similarity score: 0.92. The hydroxy group may facilitate hydrogen bonding, critical for antioxidant activity .
- N-((1-(Phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide (): Features a methylene bridge between acetamide and indole. Studied via experimental and theoretical spectroscopy, highlighting stable bond angles (e.g., C(9)-N(1)-C(19): 124.87°) .
Key Differentiators of the Target Compound
Dual Functional Groups : The combination of benzenesulfonyl (electron-deficient) and 2-methoxyethyl (polar, flexible) groups may balance solubility and target affinity.
Synthetic Feasibility : Compared to bis(trifluoromethyl) analogs (), the absence of fluorinated groups could simplify synthesis and reduce cost.
Q & A
Q. What are the recommended synthetic routes for 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of indole and benzenesulfonyl intermediates. Key steps include coupling the benzenesulfonyl group to the indole ring via sulfonylation, followed by acetamide formation with N-(2-methoxyethyl)amine. Optimization strategies include:
- Temperature control : Maintain 60–80°C during sulfonylation to minimize side reactions .
- Coupling agents : Use carbodiimides (e.g., EDC) for efficient amide bond formation .
- Purification : Recrystallization from ethanol or column chromatography improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR (1H and 13C) : Confirms regiochemistry of the indole ring and benzenesulfonyl group (e.g., δ 7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% recommended for biological assays) .
- FT-IR : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
Q. What are the key structural features influencing the physicochemical properties of this compound?
- Methodological Answer :
- Benzenesulfonyl group : Enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability .
- Methoxyethyl side chain : Increases solubility in polar solvents (e.g., DMSO) .
- Indole core : Facilitates π-π stacking interactions with biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Introduce halogens (e.g., Cl, F) at the benzene ring to enhance binding affinity (observed in analogs with improved antioxidant activity) .
- Side chain modifications : Replace methoxyethyl with pyrrolidine or fluorophenyl groups to modulate selectivity (see for COX-2 inhibitor optimization) .
- In silico modeling : Use QSAR models to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Q. What computational strategies predict the binding affinity and selectivity of this compound toward specific biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., serotonin receptors or COX-2) to identify key binding residues .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .
- MetaSite analysis : Predict metabolic soft spots (e.g., benzenesulfonyl hydrolysis) to improve stability .
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Standardized assays : Use consistent protocols (e.g., DPPH/FRAP for antioxidants) to reduce variability .
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer) .
- Structural analogs : Compare activity trends to isolate critical functional groups (e.g., sulfonyl vs. methylsulfonyl substitutions) .
Q. What experimental approaches elucidate the metabolic stability and toxicity of this compound in preclinical models?
- Methodological Answer :
- In vitro microsomal assays : Incubate with human/rat liver microsomes to identify major metabolites (e.g., CYP3A4-mediated oxidation) .
- In vivo pharmacokinetics : Measure plasma half-life and bioavailability in rodent models .
- Toxicity screening : Use MTT assays (cell viability) and Ames tests (mutagenicity) .
Synthetic and Analytical Challenges
Q. What are the common by-products formed during synthesis, and how can they be minimized?
- Methodological Answer :
- By-products : Unreacted indole intermediates or over-sulfonylated derivatives.
- Mitigation :
- Use excess benzenesulfonyl chloride (1.2–1.5 eq.) to drive sulfonylation .
- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane) .
- Purify via flash chromatography (silica gel, 70–230 mesh) .
Q. How can reaction scalability be achieved without compromising yield or purity?
- Methodological Answer :
- Continuous flow reactors : Improve heat transfer and reduce side reactions in large-scale syntheses .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDC) for amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
